molecular formula C15H24O B579403 (1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol CAS No. 17806-54-1

(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol

Cat. No.: B579403
CAS No.: 17806-54-1
M. Wt: 220.356
InChI Key: RBPMMFMYABMTEJ-JNZNFYPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol, also known as patchouli alcohol, is a sesquiterpene alcohol found predominantly in the essential oil of the patchouli plant (Pogostemon cablin). This compound is known for its distinctive earthy aroma and is widely used in the fragrance industry. Beyond its olfactory appeal, patchoulenol exhibits various biological activities, making it a subject of interest in scientific research .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include patchoulone, norpatchoulenol, and other derivatives with modified functional groups .

Scientific Research Applications

(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol has a wide range of applications in scientific research:

Mechanism of Action

(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol is unique among sesquiterpene alcohols due to its specific structure and biological activities. Similar compounds include:

This compound stands out for its combination of fragrance and therapeutic properties, making it a valuable compound in both scientific research and industrial applications.

Properties

CAS No.

17806-54-1

Molecular Formula

C15H24O

Molecular Weight

220.356

InChI

InChI=1S/C15H24O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h5,11-12,16H,6-9H2,1-4H3/t11-,12+,14+,15?/m1/s1

InChI Key

RBPMMFMYABMTEJ-JNZNFYPTSA-N

SMILES

CC1=CCC2(C(C3CCC2(C1C3)C)(C)C)O

Origin of Product

United States

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